18,19-dehydrocorynoxinic acid B is an indole alkaloid that has garnered attention due to its unique structural features and potential biological activities. This compound is primarily derived from the plant species Uncaria rhynchophylla, which is known for its medicinal properties in traditional medicine. The compound's systematic identification and classification have been facilitated by advances in analytical techniques.
18,19-dehydrocorynoxinic acid B was isolated from the chloroform extract of the leaves of Uncaria rhynchophylla (also known as cat's claw) through systematic identification methods such as liquid chromatography coupled with mass spectrometry. This plant is traditionally used in Asian herbal medicine for various therapeutic purposes, including neuroprotection and anti-inflammatory effects .
This compound belongs to the broader class of indole alkaloids, which are characterized by a bicyclic structure containing an indole ring. Indole alkaloids are notable for their diverse pharmacological activities and complex biosynthetic pathways. 18,19-dehydrocorynoxinic acid B specifically exhibits structural similarities to other alkaloids derived from Uncaria species, contributing to its classification within this group .
The synthesis of 18,19-dehydrocorynoxinic acid B can be approached through both natural extraction and synthetic chemistry. The natural extraction involves isolating the compound from plant sources, while synthetic methods may employ various chemical reactions to construct the indole framework.
Recent studies have explored synthetic pathways that utilize starting materials such as tryptamine derivatives and various acylation reactions to construct the indole skeleton. These methods often involve multi-step processes that require careful optimization of reaction conditions, including temperature, solvent choice, and catalyst selection .
The molecular formula of 18,19-dehydrocorynoxinic acid B is , with a molecular weight of approximately 382.45 g/mol. The compound features a complex structure that includes multiple stereocenters and functional groups characteristic of indole alkaloids.
The structural complexity of this compound allows for various interactions with biological targets, making it a subject of interest in pharmacological studies.
18,19-dehydrocorynoxinic acid B participates in several chemical reactions typical of indole alkaloids, including electrophilic substitutions and cyclization reactions. These reactions can lead to the formation of various derivatives that may possess enhanced biological activity.
The compound's reactivity can be attributed to the presence of electron-rich indole nitrogen and other functional groups that facilitate nucleophilic attack or electrophilic substitution. Understanding these reaction mechanisms is essential for developing synthetic strategies aimed at modifying the compound for improved efficacy or safety profiles .
The mechanism of action for 18,19-dehydrocorynoxinic acid B involves its interaction with specific biological targets within cells. Research indicates that this compound may modulate neurotransmitter systems or exhibit antioxidant properties.
Studies have shown that 18,19-dehydrocorynoxinic acid B can influence signaling pathways associated with neuroprotection and inflammation. For instance, it may enhance autophagic processes in neuronal cells, promoting the clearance of misfolded proteins and contributing to neuroprotection .
Scientific Uses
18,19-dehydrocorynoxinic acid B has potential applications in pharmacology due to its observed biological activities. Research suggests it may be beneficial in treating neurodegenerative diseases owing to its neuroprotective effects. Additionally, its anti-inflammatory properties make it a candidate for further studies in inflammatory conditions.
Ongoing research aims to elucidate its full therapeutic potential and explore modifications that could enhance efficacy or reduce side effects .
18,19-Dehydrocorynoxinic acid B (DCAB) is a tetracyclic oxindole alkaloid (TOA) biosynthesized in Uncaria rhynchophylla through the universal monoterpene indole alkaloid (MIA) pathway. This pathway initiates with the enzymatic decarboxylation of tryptophan to tryptamine, catalyzed by tryptophan decarboxylase (TDC; EC 4.1.1.28). TDC strictly regulates carbon and nitrogen flux into the MIA scaffold, serving as the gateway to alkaloid diversity [1]. Subsequently, strictosidine synthase (STR; EC 4.3.3.2) mediates the condensation of tryptamine and the iridoid precursor secologanin to form strictosidine (7), the universal precursor of all MIAs [1] [10]. The expression level of UrSTR2 (the U. rhynchophylla STR isoform) directly correlates with TOA accumulation, including DCAB [1].
Strictosidine undergoes hydrolysis by strictosidine β-D-glucosidase (SGD; EC 3.2.1.105) to yield a highly reactive aglycone. This intermediate undergoes spontaneous rearrangements and enzyme-mediated modifications (e.g., decarboxylations, oxidations, and ring formations) to generate structural diversity. DCAB and its isomer 18,19-dehydrocorynoxinic acid represent late-stage products characterized by a C-16 carboxylic acid group and a Δ18,19 double bond, distinguishing them from ester-bearing TOAs like rhynchophylline [1] [2]. Organ-specific transcriptomics and metabolomics in U. rhynchophylla (leaves, stems, hooks) confirm higher coordinated expression of UrTDC, UrSTR2, and UrSGD1 in tissues rich in TOAs, providing a genetic basis for DCAB biosynthesis [1].
Table 1: Key Enzymes in the Early Biosynthetic Pathway of 18,19-Dehydrocorynoxinic Acid B
Enzyme (Abbreviation) | EC Number | Function in Pathway | Gene in U. rhynchophylla (Ur) |
---|---|---|---|
Tryptophan Decarboxylase (TDC) | 4.1.1.28 | Converts L-tryptophan to tryptamine | UrTDC |
Strictosidine Synthase (STR) | 4.3.3.2 | Condenses tryptamine + secologanin → strictosidine | UrSTR2 |
Strictosidine β-D-Glucosidase (SGD) | 3.2.1.105 | Hydrolyzes strictosidine → reactive aglycone | UrSGD1 |
Metabolic engineering strategies aimed at enhancing TOA production rely heavily on manipulating the TDC-STR-SGD axis. Overexpression of UrTDC and UrSTR2 in microbial systems (E. coli, yeast) or plant cell cultures significantly increases flux toward strictosidine, the bottleneck intermediate [1]. However, reconstituting the full DCAB pathway remains challenging due to incomplete knowledge of downstream steps, including the dehydrogenation and decarboxylation reactions specific to corynoxinic acid-type alkaloids [1] [10].
Transcriptome analysis of U. rhynchophylla tissues (hooks > leaves > stems) identified 47,423 unigenes, enabling the discovery of UrTDC, UrSTR2, and UrSGD1 [1]. Co-expression analysis using these genes as "baits" helps identify candidate genes for late biosynthetic steps. Advanced analytical techniques like UPLC-Q-TOF-MS with Mass Defect Filtering (MDF) and diagnostic fragmentation ions facilitate systematic identification of TOAs, including DCAB and its precursors/intermediates, within complex plant extracts. This approach has identified DCAB alongside other TOAs like glabratine and geissoschizine methyl ether [10].
Table 2: Metabolic Engineering Strategies for Enhancing TOA Biosynthesis
Strategy | Target | Effect on TOA Pathway (Including DCAB) | Evidence in Uncaria Studies |
---|---|---|---|
Gene Overexpression | UrTDC, UrSTR2 | ↑ Strictosidine production (Precursor flux) | ↑ TOA levels in transcriptome-correlated tissues [1] |
Organ-Specific Metabolomics | N/A | Identification of high-TOA tissues for gene discovery | Hooks/leaves show highest DCAB/TOA content [1] |
Co-Expression Analysis | Downstream enzymes | Identifies novel genes for late steps (e.g., dehydrogenases) | UrTDC/STR/SGD used as bait genes [1] |
UPLC-Q-TOF-MS with MDF | Metabolite profiling | Systematic identification of TOAs (e.g., DCAB) | Detected 32 alkaloids including DCAB [10] |
Following oral administration of isocorynoxeine (a structural analog) or Uncaria extracts to rats, DCAB is identified as a significant in vivo metabolite. Biotransformation involves phase I and phase II reactions, primarily mediated by hepatic cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). Key Phase I pathways include:
Phase II metabolism involves glucuronidation, predominantly forming O-glucuronides at the carboxylic acid group (C-16 position) or at hydroxylated sites (e.g., 10-OH or 11-OH). Notably, 5-oxoisocorynoxeinic acid-22-O-β-D-glucuronide is a major biliary metabolite [3] [5]. In vitro studies using rat and human liver microsomes confirm that CYP2C19, CYP2D6, and CYP3A4 are the primary isoforms responsible for DCAB precursor oxidation [5]. Gender differences in rats (higher metabolite clearance in males) highlight potential metabolic variability [4].
Table 3: Major Metabolic Pathways of DCAB and Related TOAs in Rats
Metabolite Type | Example Metabolites Identified | Primary Metabolic Reaction | Key Enzymes Involved |
---|---|---|---|
Phase I (Oxidation/Hydrolysis) | 18,19-Dehydrocorynoxinic acid B (DCAB), 5-Oxoisocorynoxeinic acid | Ester hydrolysis, Aliphatic/aromatic hydroxylation, Carbonyl formation | CYP2C19, CYP2D6, CYP3A4 [5] |
Phase II (Glucuronidation) | 5-Oxoisocorynoxeinic acid-22-O-β-D-glucuronide, 10/11-Hydroxy TOA glucuronides | Glucuronic acid conjugation at carboxylic acid or hydroxyl groups | UGT1A, UGT2B isoforms [3] [5] |
Phase I + II | Hydroxylated DCAB glucuronides | Hydroxylation followed by glucuronidation | CYPs + UGTs [3] [4] [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7